molecular formula C11H11BrO4 B12624022 Ethyl 2-(2-bromoethenyl)-4,6-dihydroxybenzoate CAS No. 921882-74-8

Ethyl 2-(2-bromoethenyl)-4,6-dihydroxybenzoate

Cat. No.: B12624022
CAS No.: 921882-74-8
M. Wt: 287.11 g/mol
InChI Key: VHQSNUPQJXOZBO-UHFFFAOYSA-N
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Description

Ethyl 2-(2-bromoethenyl)-4,6-dihydroxybenzoate is an organic compound that belongs to the class of brominated aromatic esters. This compound is characterized by the presence of a bromine atom attached to an ethenyl group, which is further connected to a benzoate structure with two hydroxyl groups at the 4 and 6 positions. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-bromoethenyl)-4,6-dihydroxybenzoate typically involves the bromination of an ethenyl group followed by esterification. One common method involves the reaction of 2-bromoethanol with 4,6-dihydroxybenzoic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of catalysts such as palladium on carbon can further enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-bromoethenyl)-4,6-dihydroxybenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The bromine atom can be reduced to form the corresponding ethyl 2-ethenyl-4,6-dihydroxybenzoate.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Ethyl 2-ethenyl-4,6-dihydroxybenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(2-bromoethenyl)-4,6-dihydroxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the synthesis of brominated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-bromoethenyl)-4,6-dihydroxybenzoate involves its interaction with various molecular targets. The bromine atom can participate in halogen bonding, which can influence the compound’s reactivity and binding affinity. The hydroxyl groups can form hydrogen bonds, further stabilizing interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl bromoacetate: Another brominated ester with similar reactivity but different structural features.

    2-Phenylethyl bromide: Shares the bromine atom but differs in the aromatic structure.

    2-Bromoethyl ether: Contains a bromine atom and an ether linkage, offering different chemical properties.

Uniqueness

Ethyl 2-(2-bromoethenyl)-4,6-dihydroxybenzoate is unique due to its combination of bromine, ethenyl, and dihydroxybenzoate moieties. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

921882-74-8

Molecular Formula

C11H11BrO4

Molecular Weight

287.11 g/mol

IUPAC Name

ethyl 2-(2-bromoethenyl)-4,6-dihydroxybenzoate

InChI

InChI=1S/C11H11BrO4/c1-2-16-11(15)10-7(3-4-12)5-8(13)6-9(10)14/h3-6,13-14H,2H2,1H3

InChI Key

VHQSNUPQJXOZBO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1O)O)C=CBr

Origin of Product

United States

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